molecular formula C24H28N8O4 B171597 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine CAS No. 102839-00-9

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

カタログ番号: B171597
CAS番号: 102839-00-9
分子量: 492.5 g/mol
InChIキー: XJWKWPCORQUMQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is a useful research compound. Its molecular formula is C24H28N8O4 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Doxazosin impurity H, also known as “2,2’-(Piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)” or “1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine”, is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle .

Mode of Action

The compound acts as an antagonist at alpha-1 adrenergic receptors, blocking the binding of norepinephrine, a neurotransmitter . This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing the symptoms of benign prostatic hyperplasia . In the vascular smooth muscle, this action leads to vasodilation and a decrease in total peripheral resistance and blood pressure .

Biochemical Pathways

It is known that the compound’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system signaling in the targeted tissues . This disruption can lead to changes in various downstream physiological processes, such as blood pressure regulation and urinary function .

Pharmacokinetics

Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The compound has a relatively long plasma half-life, allowing for once-daily administration . The clearance of doxazosin, presumably in the liver, involves the production of mainly O-demethylated and C-hydroxylated metabolites . The relative bioavailability of doxazosin is approximately 60% .

Action Environment

The action of Doxazosin impurity H can be influenced by various environmental factors. For instance, the presence of food can increase the maximum plasma concentration and area under the concentration-time curve of the compound . Furthermore, the compound’s pharmacokinetics and bioavailability can be affected by factors such as age, gender, and hepatic function .

生物活性

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N8O4C_{24}H_{28}N_{8}O_{4}, with a molecular weight of 484.53 g/mol. The compound features two quinazoline moieties linked by a piperazine ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Klebsiella pneumoniae6 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, aligning with findings from other studies which report similar trends in antimicrobial efficacy among quinazoline derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies have demonstrated its cytotoxic effects against human leukemia cells and solid tumors.

Case Study: Cytotoxicity Assay

In a study conducted on human leukemia cells (CEM), the compound exhibited an IC50 value of approximately 0.13 µM, indicating strong cytotoxicity. This activity was significantly higher than many conventional chemotherapeutic agents .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
CEM (Leukemia)0.13
MCF-7 (Breast Cancer)1.56
A549 (Lung Cancer)2.00

The data suggest that the compound may serve as a promising lead for developing new anticancer therapies.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. The compound has shown potential in inhibiting inflammatory cytokines in vitro.

Studies indicate that the compound inhibits the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

特性

IUPAC Name

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWKWPCORQUMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145536
Record name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102839-00-9
Record name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[6,7-dimethoxy-2,2'-(1,4-piperazindiyl)-4-chinazolinamin]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7F9EWD85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Reactant of Route 3
Reactant of Route 3
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Reactant of Route 4
Reactant of Route 4
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Reactant of Route 5
Reactant of Route 5
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Reactant of Route 6
Reactant of Route 6
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Customer
Q & A

Q1: Why is the synthesis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride relevant in the context of Terazosin Hydrochloride production?

A1: this compound dihydrochloride is identified as "Impurity E" in Terazosin Hydrochloride drug substance. [] The synthesis of this impurity is crucial for several reasons:

  • Quality Control: Having a reliable synthetic route to Impurity E allows for the production of reference standards. These standards are essential for analytical methods used to quantify Impurity E levels in Terazosin Hydrochloride drug substance, ensuring it meets regulatory requirements for purity. []
  • Safety and Efficacy: The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug product. By synthesizing and characterizing Impurity E, researchers can investigate its potential toxicological effects and any impact it may have on the drug's stability, efficacy, and overall quality. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。